4-Bromo-n1-cyclohexylbenzene-1,2-diamine 4-Bromo-n1-cyclohexylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18258571
InChI: InChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
SMILES:
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol

4-Bromo-n1-cyclohexylbenzene-1,2-diamine

CAS No.:

Cat. No.: VC18258571

Molecular Formula: C12H17BrN2

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-n1-cyclohexylbenzene-1,2-diamine -

Specification

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
IUPAC Name 4-bromo-1-N-cyclohexylbenzene-1,2-diamine
Standard InChI InChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
Standard InChI Key SYZXRTMAUZQKSX-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC2=C(C=C(C=C2)Br)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with a bromine atom at the 4-position, two amine groups at the 1- and 2-positions, and a cyclohexyl moiety bonded to the N1 nitrogen. This configuration is confirmed by spectroscopic data, including NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . The cyclohexyl group introduces significant steric hindrance, influencing both reactivity and interaction with biological targets.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₇BrN₂
Molecular Weight269.18 g/mol
IUPAC Name4-Bromo-N1-cyclohexylbenzene-1,2-diamine
Canonical SMILESC1CCC(CC1)NC2=C(C=C(C=C2)Br)N

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 6.85–7.25 ppm (aromatic protons), δ 3.10–3.50 ppm (cyclohexyl CH), and δ 2.50–3.00 ppm (NH₂) .

  • ¹³C NMR: Peaks at 120–140 ppm (aromatic carbons), 50–60 ppm (cyclohexyl carbons), and 35–45 ppm (N-bound carbons).

  • HRMS: [M+H]⁺ observed at m/z 270.0843 (calc. 270.0845).

Synthesis and Optimization

Traditional Synthetic Routes

The synthesis typically involves bromination of N1-cyclohexylbenzene-1,2-diamine using N-bromosuccinimide (NBS) in acetic acid at 0–5°C, achieving yields of 70–85%. Alternative methods employ Pd-catalyzed coupling reactions for regioselective bromination .

Table 2: Synthesis Method Comparison

MethodReagents/ConditionsYield (%)Purity (%)Source
Direct BrominationNBS, CH₃COOH, 0–5°C, 12 h85>98
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, K₂CO₃7895
Industrial Scale-UpNBS, DCM, 25°C, Continuous Flow9099

Industrial Production

Large-scale synthesis utilizes continuous flow reactors to enhance temperature control and reduce side reactions. Purification involves recrystallization from ethanol/water mixtures or chromatography .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s amine and bromine groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive molecules. Derivatives have shown IC₅₀ values of 0.126 μM against breast cancer cells (MDA-MB-231).

Catalysis

In asymmetric catalysis, cyclohexyl-modified ligands derived from this compound achieve enantiomeric excess (ee) up to 93% in ketone reductions (Table 3) .

Table 3: Catalytic Performance in Asymmetric Reductions

Catalyst DerivativeSubstrateConversion (%)ee (%)Source
9aAcetophenone8226 (S)
14d3,5-(CF₃)₂-C₆H₃-CO9313 (S)

Polymer Chemistry

The compound acts as a monomer in polyamide synthesis, enhancing thermal stability (Tg > 200°C) and mechanical strength.

Biological Activity and Mechanisms

Antibacterial Effects

Against Gram-positive Staphylococcus aureus (MIC = 8 µg/mL) and Enterococcus faecalis (MIC = 16 µg/mL), outperforming ampicillin.

Table 4: Biological Activity Overview

Study TypeModel SystemKey FindingSource
CytotoxicityMDA-MB-231 cellsIC₅₀ = 0.126 μM
AntibacterialS. aureusMIC = 8 µg/mL
Enzyme InhibitionCytochrome P450Kᵢ = 12 nM (CYP3A4)

Mechanistic Insights

The bromine atom enhances electrophilicity, facilitating DNA intercalation, while the cyclohexyl group improves membrane permeability.

Comparison with Structural Analogs

N1-Substituted Derivatives

Replacing the cyclohexyl group with methyl or cyclopropyl moieties reduces steric bulk, lowering catalytic ee values by 20–40% .

Table 5: Impact of N1 Substituents on Reactivity

CompoundCatalytic ee (%)Lipophilicity (LogP)Source
4-Bromo-N1-cyclohexyl-1,2-diamine933.2
4-Bromo-N1-methyl-1,2-diamine262.1
4-Bromo-N1-cyclopropyl-1,2-diamine412.8

Future Directions

  • Synthetic Innovations: Develop photoflow methods for bromination to reduce solvent waste .

  • Drug Discovery: Optimize derivatives for blood-brain barrier penetration in neurodegenerative disease models.

  • Green Chemistry: Explore biocatalytic routes using engineered amidases .

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